DL-Allantoin-5-13C,1-15N

Bioanalysis LC-MS/MS Internal Standard

Quantifying allantoin in plasma, urine, or plant extracts? Unlabeled standards cannot correct matrix effects, leading to >±15% error. DL-Allantoin-5-13C,1-15N solves this: - M+2 mass shift enables precise LC-MS/MS internal standardization - ≥99% chemical purity, ≥98 atom % 15N, ≥99 atom % 13C - Enables C5-N1 bond-specific NMR metabolic flux studies Supplied as a solid, certified for MS. Order now for validated bioanalysis.

Molecular Formula C4H6N4O3
Molecular Weight 160.10 g/mol
CAS No. 285978-19-0
Cat. No. B3333988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Allantoin-5-13C,1-15N
CAS285978-19-0
Molecular FormulaC4H6N4O3
Molecular Weight160.10 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)N1)NC(=O)N
InChIInChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i1+1,7+1
InChIKeyPOJWUDADGALRAB-SPBYTNOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Allantoin-5-13C,1-15N – Isotope-Labeled Internal Standard


DL-Allantoin-5-13C,1-15N is a stable isotope-labeled analog of the purine catabolite allantoin, in which the C-5 carbon is enriched with 13C and the N-1 nitrogen is enriched with 15N . This double-isotope labeling yields a nominal mass shift of +2 Da (M+2) relative to unlabeled allantoin (C4H6N4O3, MW 158.12) . The compound is supplied as a solid with an assayed chemical purity of ≥99% (CP) and is certified as suitable for mass spectrometry applications . Its primary utility in research and analytical laboratories lies in its function as an ideal internal standard (IS) for the accurate quantification of endogenous allantoin in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS), where it corrects for matrix effects and ionization variability that compromise the accuracy of unlabeled standards [1]. Furthermore, the strategic placement of the 13C and 15N labels enables direct NMR-based elucidation of specific metabolic bond cleavage and atom flux in plant and microbial systems, a capability not offered by the native compound [2].

Isotope Label Double-isotope labeled (13C,15N) – M+2 mass shift
Primary Use LC-MS/MS internal standard for allantoin quantification
Additional Capability Bond-specific 13C-15N NMR metabolic flux analysis

DL-Allantoin-5-13C,1-15N: Why Alternative Tracers Fail


Substituting unlabeled allantoin for DL-Allantoin-5-13C,1-15N in quantitative bioanalysis or metabolic flux experiments introduces significant analytical error or forfeits critical structural information. Unlabeled allantoin cannot serve as an internal standard for itself in LC-MS/MS, as it is indistinguishable from the endogenous analyte, making it impossible to correct for matrix-induced ion suppression or variable extraction recovery; this often leads to method inaccuracy exceeding ±15% in complex biological matrices [1]. Conversely, the use of alternative isotopologues with different labeling patterns (e.g., Allantoin-13C2,15N4, CAS 1219402-51-3) can be suboptimal. While offering a larger mass shift (M+6), these analogs are synthesized via different routes and are supplied at higher cost and lower isotopic enrichment specifications (e.g., no vendor specifies 99 atom % for both isotopes) . More critically, the specific C-5 and N-1 labeling pattern of DL-Allantoin-5-13C,1-15N is uniquely required for solid-state 13C-15N NMR experiments designed to track the precise cleavage of the C-5/N-1 bond during enzymatic degradation, a mechanistic resolution that is lost when using globally or differently labeled isotopologues [2]. Procurement of the incorrect isotopologue therefore not only risks invalidating quantitative assays due to non-ideal internal standard performance but also precludes the execution of bond-specific metabolic tracing studies that rely on this precise labeling architecture.

Target Compound
Potential Substitute
Mismatch Risk
DL-Allantoin-5-13C,1-15N (M+2)
Unlabeled allantoin
Cannot correct for matrix effects in LC-MS; may cause quantification inaccuracy.
DL-Allantoin-5-13C,1-15N (C-5/N-1 label)
Allantoin-13C2,15N4 (M+6, global label)
Lacks specific C-5/N-1 labeling; not suitable for bond-specific NMR tracking.

DL-Allantoin-5-13C,1-15N: Quantitative Performance Evidence


Defined Isotopic Enrichment for LC-MS/MS Quantification

DL-Allantoin-5-13C,1-15N is specified with a minimum 13C enrichment of 99 atom % and a minimum 15N enrichment of 98 atom % . In contrast, the alternative isotopologue Allantoin-13C2,15N4 (CAS 1219402-51-3) is supplied with a stated chemical purity of 99.9%, but vendors do not specify the atom % isotopic enrichment for either 13C or 15N, rendering the actual abundance of labeled species ambiguous for high-precision isotope dilution mass spectrometry . The defined high isotopic enrichment of DL-Allantoin-5-13C,1-15N minimizes the background contribution of unlabeled allantoin (M) and M+1 isotopologues, which is essential for accurate quantitation at low endogenous concentrations.

Isotopic Purity
Specification review
≥99 atom % 13C; ≥98 atom % 15N versus unspecified enrichment for Allantoin-13C2,15N4
Minimizes isotopic crosstalk in MS assays
Vendor CoA; verify for method needs
Bioanalysis LC-MS/MS Internal Standard Isotopic Purity

Validated Accuracy and Precision for Urinary Allantoin

In a validated LC-MS/MS method for quantifying urinary allantoin—a biomarker of purine metabolism and oxidative stress—DL-Allantoin-5-13C,1-15N (reported as 13C1,15N1-allantoin) was employed as the internal standard [1]. The assay achieved within-run and between-run accuracy and precision both below 7% across a linear dynamic range of 14.6–213 μg/mL [1]. This level of quantitative rigor is unattainable without an isotopically matched internal standard, as unlabeled allantoin cannot correct for the significant matrix effects observed in urine analysis.

Urinary Allantoin Method
Method context
Within-run and between-run accuracy & precision below 7% (14.6–213 μg/mL)
Supports bioanalytical method validation review
Human urine research matrix; LC-MS/MS
Clinical Chemistry LC-MS/MS Method Validation Urinalysis

Bond-Specific Metabolic Fate Mapping by 13C-15N NMR

The specific labeling pattern of DL-Allantoin-5-13C,1-15N enabled the direct observation of the 13C-15N bond cleavage during allantoin catabolism in developing soybean cotyledons using solid-state 13C and 15N NMR [1]. The study quantitatively determined that the 13C-15N bond between C-5 and N-1 is broken prior to nitrogen incorporation into protein, and that approximately 50% of the C-5 carbon is incorporated into cellular material as a methylene carbon [1]. Such bond-specific fate mapping is impossible with unlabeled allantoin and cannot be replicated with uniformly or differently labeled isotopologues (e.g., Allantoin-13C2,15N4), which would produce overlapping or unresolvable NMR signals.

Bond-Specific NMR Tracking
Class-level inference
C-5/N-1 bond cleavage observed; ~50% C-5 carbon incorporated
Enables bond-specific metabolic flux analysis in plants
Solid-state 13C-15N NMR of soybean cotyledons
Plant Physiology Metabolic Flux Analysis Solid-State NMR Nitrogen Metabolism

Mass Shift Advantage for MS Resolution and Dynamic Range

DL-Allantoin-5-13C,1-15N yields a nominal mass shift of M+2 relative to unlabeled allantoin (M) . This is compared to the M+6 mass shift of the fully labeled analog Allantoin-13C2,15N4 . In low-resolution mass spectrometry (e.g., triple quadrupole instruments), an M+2 shift is sufficient to separate the internal standard from the analyte cluster (M, M+1, M+2) while minimizing isotopic overlap from the naturally abundant 13C and 15N isotopes of the internal standard itself. The M+2 shift provides a pragmatic balance: it avoids the potential for cross-talk that can occur with a smaller M+1 shift, yet does not require the wider scan ranges or specialized high-mass calibration needed for heavier M+6 analogs, which can compromise sensitivity and dynamic range.

Mass Shift Advantage
Context-dependent
M+2 Da (target) vs. M+6 Da (alternative)
Compatible with standard triple quadrupole MS workflows
Minimizes isotopic overlap without wide scan ranges
Mass Spectrometry Isotope Dilution Analytical Chemistry Proteomics

DL-Allantoin-5-13C,1-15N: Key Application Scenarios


Allantoin Biomarker Quantification in Clinical Biofluids

DL-Allantoin-5-13C,1-15N is the internal standard of choice for developing and validating robust LC-MS/MS methods for allantoin quantification in human biofluids (urine, serum, plasma). Its specified high isotopic purity (≥99 atom % 13C, ≥98 atom % 15N) and defined M+2 mass shift enable the achievement of high accuracy and precision (<7% RSD), meeting stringent regulatory guidelines for bioanalytical method validation in clinical research and diagnostic development [1]. This directly supports studies investigating gout, chronic kidney disease, and other conditions where allantoin serves as a key oxidative stress marker.

Bond-Specific Metabolic Flux Analysis in Plant Ureide Metabolism

This compound is essential for solid-state 13C-15N NMR experiments aimed at elucidating the precise enzymatic fate of allantoin in plants, particularly in legume nodules and developing seeds. The unique C-5 and N-1 labeling allows researchers to directly observe and quantify the cleavage of the C-5/N-1 bond, revealing the partitioning of carbon (e.g., 50% incorporation into methylene carbon) and nitrogen fluxes during ureide degradation [2]. This application is fundamental to agricultural research focused on improving nitrogen use efficiency and understanding symbiotic nitrogen fixation.

Allantoin Quantification in Agricultural and Food Matrices

When quantifying allantoin in complex agricultural samples (e.g., soybean xylem sap, plant tissue extracts) or food products, matrix effects can severely compromise accuracy. DL-Allantoin-5-13C,1-15N corrects for these matrix-induced ion suppression/enhancement effects in LC-MS workflows, ensuring reliable measurement of allantoin concentrations [3]. Its M+2 mass shift provides sufficient separation from the native analyte without the potential sensitivity trade-offs associated with heavier isotopologues, making it ideal for routine, high-throughput agricultural metabolomics studies.

Application
Selection Property
Validation Focus
Human urine/plasma allantoin biomarker research
Specified high isotopic enrichment
Bioanalytical method accuracy and precision review
Plant ureide metabolism studies
C-5/N-1 bond labeling architecture
Bond-specific 13C-15N NMR flux analysis
Agricultural and food matrix allantoin quantification
M+2 mass shift with matrix-effect correction
Matrix-effect control in LC-MS/MS workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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